![molecular formula C13H11ClFN3O B8274288 6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B8274288.png)
6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridazine-3-carboxamide
Vue d'ensemble
Description
6-Chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide is a chemical compound that belongs to the pyridazine family. This compound is characterized by the presence of a chloropyridazine ring and a carboxylic acid amide group attached to a fluorophenyl ethyl chain. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridazine-3-carboxylic acid and 2-(3-fluorophenyl)ethylamine.
Reaction Conditions: The carboxylic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Coupling Reaction: The activated carboxylic acid reacts with 2-(3-fluorophenyl)ethylamine to form the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Applications De Recherche Scientifique
6-Chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropyridazine-3-carboxylic acid: A precursor in the synthesis of the target compound.
2-(3-Fluorophenyl)ethylamine: Another precursor used in the synthesis.
6-Chloropyridine-3-carboxylic acid: A related compound with similar structural features.
Uniqueness
6-Chloropyridazine-3-carboxylic acid [2-(3-fluorophenyl)ethyl]amide is unique due to the combination of the chloropyridazine ring and the fluorophenyl ethyl chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C13H11ClFN3O |
|---|---|
Poids moléculaire |
279.70 g/mol |
Nom IUPAC |
6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C13H11ClFN3O/c14-12-5-4-11(17-18-12)13(19)16-7-6-9-2-1-3-10(15)8-9/h1-5,8H,6-7H2,(H,16,19) |
Clé InChI |
RAEIHVXPNQZPSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)CCNC(=O)C2=NN=C(C=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Allyl-3,5-dimethyl-phenyl)-[1,3]dioxane](/img/structure/B8274211.png)
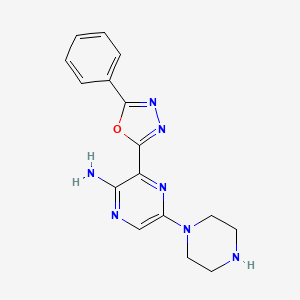
![2-Amino-4-hydroxycyclopenta[d]pyrimidine](/img/structure/B8274219.png)
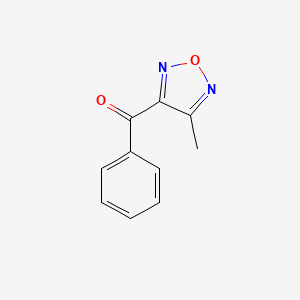
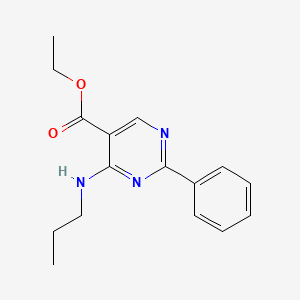
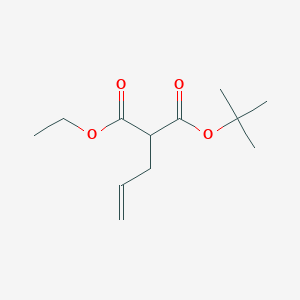
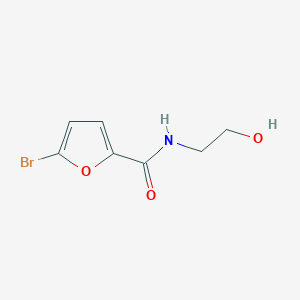
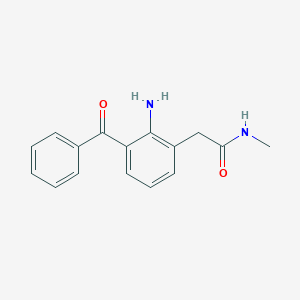
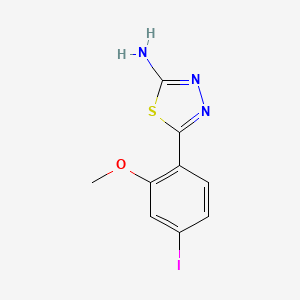
![{4-[4-bromo-1-(1-methylethyl)-1H-pyrazol-3-yl]phenyl}amine](/img/structure/B8274283.png)

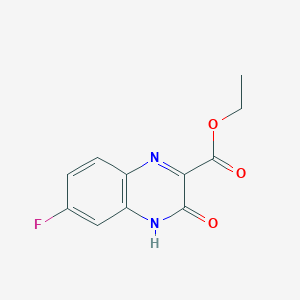
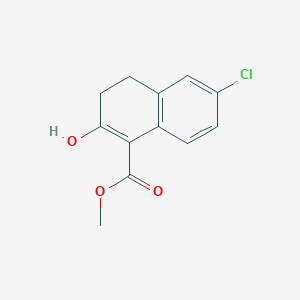
![6-chloro-4-(cyclopentyloxy)-Pyrido[3,2-d]pyrimidine](/img/structure/B8274313.png)
